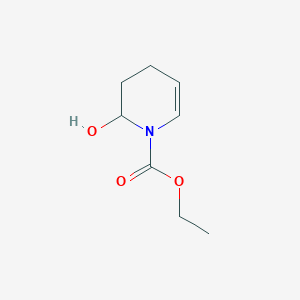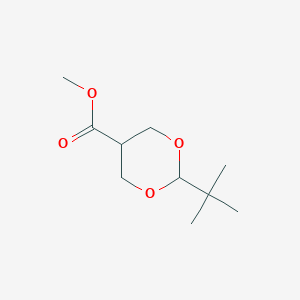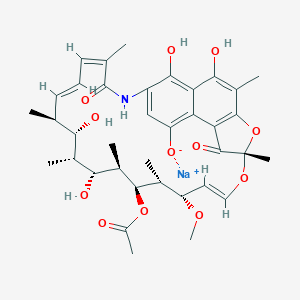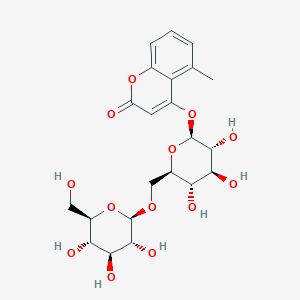
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine, also known as DPNP, is a small molecule that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. This molecule was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is complex and involves multiple targets in the brain. One of the main targets of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce the symptoms of Parkinson's disease. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia.
Efectos Bioquímicos Y Fisiológicos
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has a number of biochemical and physiological effects in the brain. One of the main effects is the inhibition of MAO-B, which can increase the levels of dopamine in the brain. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia. In addition, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is its unique chemical structure and pharmacological properties. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying various diseases. However, one of the limitations of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. One area of research is the development of new synthetic methods for 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine that are more efficient and cost-effective. Another area of research is the study of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the development of new analogs of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine with improved pharmacological properties could lead to the development of new therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine involves a series of chemical reactions that begin with the reaction of 3,4-dihydroxybenzaldehyde with propylamine to form the Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. In Alzheimer's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In schizophrenia, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have antipsychotic effects by blocking the activity of dopamine receptors.
Propiedades
Número CAS |
103150-17-0 |
|---|---|
Nombre del producto |
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-(1-propylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-2-7-15-8-3-4-12(10-15)11-5-6-13(16)14(17)9-11/h5-6,9,12,16-17H,2-4,7-8,10H2,1H3 |
Clave InChI |
JBPMHBLMULBWFU-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
SMILES canónico |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
Sinónimos |
3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, dihydrobromide, (S(-)-isomer) 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, S(-)-isomer 3-DHPPPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



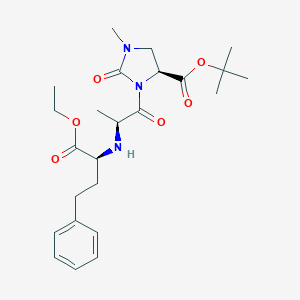
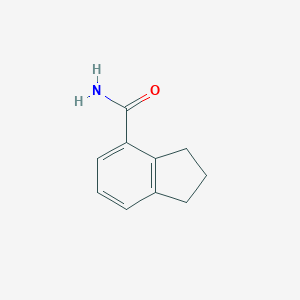
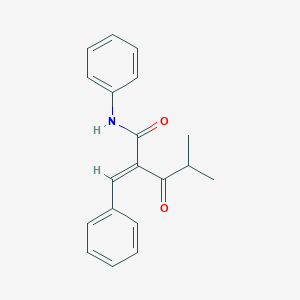


![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)

![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
